3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole
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Overview
Description
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole is a heterocyclic compound that combines the structural features of both indole and tetrazole. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Tetrazole is a five-membered ring containing four nitrogen atoms. The combination of these two moieties in a single molecule imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole typically involves the formation of the tetrazole ring followed by its attachment to the indole moiety. One common method is the click chemistry approach to tetrazoles, which involves the cycloaddition of azides with nitriles under mild conditions. The reaction is often carried out in the presence of a copper catalyst and a suitable solvent such as water or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process would be optimized for high yield and purity, with careful control of reaction conditions to ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical and biological properties.
Reduction: Reduction reactions can modify the tetrazole ring or the indole moiety, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or tetrazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of high-performance materials, including polymers and explosives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The indole moiety can interact with hydrophobic pockets in proteins, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1,2,3-Triazol-4-yl)-β-carbolines: These compounds also contain a nitrogen-rich heterocyclic ring and have been studied for their anticancer properties.
3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine: This compound is another nitrogen-rich heterocycle with applications in high-performance materials.
Di(1H-tetrazol-5-yl)methanone oxime: This compound is known for its high nitrogen content and thermal stability, making it suitable for energetic materials.
Uniqueness
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole is unique due to the combination of the indole and tetrazole moieties in a single molecule. This structural feature imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2H-tetrazol-5-ylmethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-2-4-9-8(3-1)7(6-11-9)5-10-12-14-15-13-10/h1-4,6,11H,5H2,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYMRKMNLLKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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